Ethyl dirazepate

Description

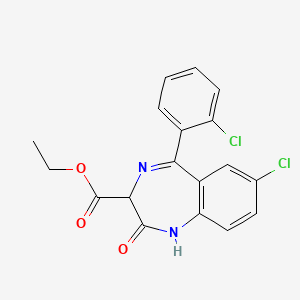

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVPZJMXRNBHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865127 | |

| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23980-14-5 | |

| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23980-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dirazepate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DIRAZEPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Loflazepate: An In-depth Analysis of its Mechanism of Action on GABA-A Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl loflazepate is a benzodiazepine derivative with long-acting sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Its therapeutic effects are mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of the mechanism of action of ethyl loflazepate and its active metabolites on GABA-A receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits. The receptor possesses a central chloride ion (Cl⁻) channel that opens upon the binding of its endogenous ligand, GABA. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

Benzodiazepines, including ethyl loflazepate and its metabolites, do not bind to the GABA binding site itself. Instead, they bind to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing the inhibitory signal.

Pharmacokinetics and Metabolism of Ethyl Loflazepate

Ethyl loflazepate is a prodrug that undergoes extensive metabolism in the body to produce its pharmacologically active metabolites. The primary metabolic pathway involves the de-ethylation and subsequent decarboxylation of the parent compound.

The metabolism of ethyl loflazepate is a critical aspect of its pharmacology, as the parent compound itself is largely inactive. After oral administration, ethyl loflazepate is rapidly and completely transformed into its active metabolites. The primary active metabolite responsible for the majority of the pharmacological effects is descarboxyloflazepate. Other significant metabolites include loflazepate and 3-hydroxydescarbethoxyloflazepate. The long elimination half-life of its active metabolites, ranging from 51 to 103 hours, contributes to its prolonged duration of action.

Figure 1: Metabolic pathway of ethyl loflazepate.

Molecular Mechanism of Action at the GABA-A Receptor

The therapeutic actions of ethyl loflazepate's active metabolites are a direct result of their interaction with the GABA-A receptor.

-

Binding to the Benzodiazepine Site: The active metabolites of ethyl loflazepate bind with high affinity to the benzodiazepine binding site on the GABA-A receptor.[1] This binding is allosteric, meaning it influences the receptor's activity without directly activating it.

-

Potentiation of GABAergic Currents: Upon binding, the metabolites induce a conformational change in the GABA-A receptor that increases its affinity for GABA.[1] This leads to a more frequent opening of the chloride ion channel in response to GABA.

-

Neuronal Hyperpolarization: The enhanced influx of chloride ions (Cl⁻) through the channel causes hyperpolarization of the postsynaptic neuron's membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in a net inhibitory effect on neurotransmission.[1]

Figure 2: Signaling pathway of ethyl loflazepate at the GABA-A receptor.

Quantitative Data

The following table summarizes the available quantitative data for ethyl loflazepate and its primary active metabolite, descarboxyloflazepate, in relation to the GABA-A receptor.

| Compound | Parameter | Value | Receptor Subtype | Reference |

| Ethyl Loflazepate | Binding Affinity (IC₅₀) | Weak in vitro | Not Specified | |

| Descarboxyloflazepate | Binding Affinity | 4-fold greater than diazepam | Not Specified |

Note: Specific Ki or IC₅₀ values for ethyl loflazepate and its metabolites are not consistently reported across publicly available literature. The data indicates that the metabolites, particularly descarboxyloflazepate, are significantly more potent at the benzodiazepine binding site than the parent compound.

Experimental Protocols

The characterization of ethyl loflazepate's mechanism of action relies on a variety of standard and specialized experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity of ethyl loflazepate and its metabolites for the benzodiazepine binding site on the GABA-A receptor.

-

Methodology:

-

Tissue Preparation: Brain tissue (e.g., from rodents) is homogenized and centrifuged to isolate a crude membrane fraction rich in GABA-A receptors.

-

Radioligand: A radiolabeled benzodiazepine, such as [³H]-flunitrazepam, is used as a competitive ligand.

-

Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (ethyl loflazepate or its metabolites).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

-

Figure 3: Workflow for a radioligand binding assay.

Electrophysiological Recordings

Electrophysiology is employed to measure the functional effects of a compound on ion channel activity.

-

Objective: To assess the modulatory effect of ethyl loflazepate's metabolites on GABA-induced chloride currents.

-

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Receptor Expression: Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Oocytes are incubated for several days to allow for receptor expression and insertion into the cell membrane.

-

Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.

-

Drug Application: A solution containing GABA is applied to the oocyte to elicit a chloride current. Subsequently, GABA is co-applied with the test compound (e.g., descarboxyloflazepate).

-

Data Acquisition: The changes in the current required to maintain the holding potential are recorded. An increase in the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.

-

Conclusion

Ethyl loflazepate functions as a prodrug, with its long-lasting pharmacological effects being primarily mediated by its active metabolites, most notably descarboxyloflazepate. These metabolites are potent positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site, they enhance the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This augmentation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of ethyl loflazepate. A thorough understanding of its metabolic pathway and molecular mechanism of action is crucial for its rational therapeutic use and for the development of novel GABA-A receptor modulators.

References

Ethyl Dirazepate: A Technical Overview for Research Professionals

An In-depth Guide to the Core Characteristics and Research Applications of a Benzodiazepine Derivative

Introduction

Ethyl dirazepate is a derivative of the benzodiazepine class of compounds, first developed by Sanofi-Winthrop.[1] Like other benzodiazepines, it is recognized for its potential anxiolytic and hypnotic properties.[1] Its mechanism of action is centered on the positive allosteric modulation of gamma-aminobutyric acid (GABA) type A (GABA-A) receptors in the central nervous system. Despite its classification, this compound remains a compound with limited extensive research, making it a subject of interest for comparative benzodiazepine studies. This guide provides a comprehensive overview of its known properties, theoretical research applications, and generalized experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing experimental protocols, including solubility and dosage calculations.

| Property | Value | Reference |

| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | [1][2] |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2] |

| Molecular Weight | 377.22 g/mol | |

| CAS Number | 23980-14-5 | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO | |

| pKa | Not available | |

| LogP | 3.4 (Predicted) |

Mechanism of Action: Modulation of GABA-A Receptors

This compound, as a benzodiazepine, is understood to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. The overall effect is an amplification of the inhibitory signal produced by GABA.

Primary Use in Research

Due to the limited volume of published studies specifically on this compound, its primary use in research is largely theoretical and based on its classification as a benzodiazepine. Potential research applications include:

-

Comparative Pharmacology: this compound can be used as a tool compound in comparative studies with other benzodiazepines to investigate structure-activity relationships at the GABA-A receptor.

-

Neuropharmacology: Research into its specific effects on different subtypes of the GABA-A receptor could provide insights into the molecular basis of anxiety, insomnia, and seizures.

-

Drug Metabolism and Pharmacokinetics (DMPK): Studies on its metabolic pathways and pharmacokinetic profile can contribute to the broader understanding of benzodiazepine metabolism.

Experimental Protocols

Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly employed for the in-vitro characterization of benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat cortex) in a buffered solution.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet multiple times to remove endogenous GABA.

- Resuspend the final membrane preparation in an appropriate assay buffer.

2. Binding Assay:

- Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).

- Add varying concentrations of this compound to compete with the radioligand for binding.

- After incubation, separate the bound from unbound radioligand by rapid filtration.

- Measure the radioactivity of the filters using liquid scintillation counting.

3. Data Analysis:

- Plot the percentage of specific binding of the radioligand against the concentration of this compound.

- Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

- Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Membrane_Prep [label="Membrane Preparation\n(e.g., from rat brain)"];

Incubation [label="Incubation with\n[³H]-Radioligand and\nthis compound"];

Filtration [label="Rapid Filtration\nto separate bound\nand free ligand"];

Scintillation [label="Liquid Scintillation\nCounting"];

Data_Analysis [label="Data Analysis\n(IC₅₀ and Ki determination)"];

End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Membrane_Prep;

Membrane_Prep -> Incubation;

Incubation -> Filtration;

Filtration -> Scintillation;

Scintillation -> Data_Analysis;

Data_Analysis -> End;

}

Electrophysiological Analysis using Patch-Clamp

This technique allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.

- Transfect the cells with plasmids encoding the subunits of the desired GABA-A receptor subtype.

2. Whole-Cell Patch-Clamp Recording:

- Establish a whole-cell patch-clamp configuration on a transfected cell.

- Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).

- Co-apply GABA with varying concentrations of this compound.

- Record the potentiation of the GABA-induced current by this compound.

3. Data Analysis:

- Measure the peak amplitude of the GABA-gated currents in the absence and presence of this compound.

- Construct a concentration-response curve for the potentiation effect.

- Determine the EC₅₀ for the modulatory effect of this compound.

Synthesis of this compound

The synthesis of this compound follows the general principles of 1,4-benzodiazepine synthesis. A generalized workflow is presented below. The specific reagents and reaction conditions would need to be optimized for this particular derivative.

Conclusion

This compound represents a classic benzodiazepine structure with expected anxiolytic and hypnotic properties mediated through the positive allosteric modulation of GABA-A receptors. While specific and detailed research on this compound is limited, it holds potential as a valuable tool for neuropharmacological research, particularly in comparative studies aimed at elucidating the nuanced structure-activity relationships within the benzodiazepine class. The generalized protocols provided herein offer a starting point for researchers interested in exploring the pharmacological profile of this and other under-investigated benzodiazepine derivatives. Further research is warranted to fully characterize its binding affinities, functional effects on various GABA-A receptor subtypes, and its pharmacokinetic and metabolic profile.

References

Pharmacological Profile of Ethyl Dirazepate: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature on the pharmacological profile of ethyl dirazepate is exceptionally scarce. Developed by Sanofi Winthrop, this benzodiazepine derivative is often cited for its potential anxiolytic and hypnotic properties, but detailed preclinical and clinical data, including quantitative pharmacological values and specific experimental protocols, are not readily found in published research.[1][2] This guide synthesizes the available information and, where relevant, draws comparisons with the more extensively studied benzodiazepine, ethyl loflazepate, to provide a contextual understanding. It is crucial to note that this compound and ethyl loflazepate are distinct chemical entities.[3][4]

Introduction

This compound is a benzodiazepine derivative with the chemical name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Like other compounds in its class, its pharmacological effects are presumed to be mediated through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This modulation is expected to result in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.

Mechanism of Action

The primary mechanism of action for benzodiazepines involves positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA. This leads to the characteristic CNS depressant effects of this drug class.

Pharmacodynamics

Quantitative pharmacodynamic data for this compound, such as binding affinity (Ki) or in vivo potency (ED50), are not available in the cited literature. For the related compound, ethyl loflazepate, in vitro studies have shown a weak affinity for the benzodiazepine receptor site, but its main plasma metabolite, descarboxyloflazepate, exhibits a four-fold greater affinity than diazepam. In vivo, ethyl loflazepate was found to be approximately as potent as diazepam in suppressing muricide in rats and more potent in preventing pentetrazol-induced convulsions.

Pharmacokinetics

Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not publicly available.

For ethyl loflazepate, it is known to be a prodrug that is extensively metabolized. After oral administration, the parent drug levels are often below the detection limit in plasma, indicating a significant first-pass effect. The pharmacokinetic profile is largely determined by its active metabolites. In human volunteers who received a single 2 mg oral dose of ethyl loflazepate, the peak plasma concentrations (Cmax) of its major metabolites ranged from 30 to 55 ng/mL, reached within 1.5 to 3 hours (Tmax). The terminal elimination half-life was reported to be between 51 and 103 hours.

Experimental Protocols

Specific experimental protocols for studies involving this compound are not described in the available literature. However, standard methodologies are employed to characterize the pharmacological profile of benzodiazepines.

GABA-A Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the GABA-A receptor.

Objective: To quantify the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

General Protocol:

-

Membrane Preparation:

-

Rat brains are homogenized in a sucrose buffer.

-

The homogenate is subjected to a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors.

-

The final pellet is resuspended in a binding buffer.

-

-

Binding Assay:

-

The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]muscimol).

-

Varying concentrations of the test compound (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).

-

The reaction is terminated, and the bound radioactivity is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

In Vivo Models of Anxiety

Animal models are used to assess the anxiolytic-like effects of a compound. The elevated plus maze (EPM) is a commonly used test.

Objective: To evaluate the anxiolytic potential of a test compound in rodents.

General Protocol:

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Procedure:

-

Animals (e.g., rats or mice) are administered the test compound (this compound) or a vehicle control.

-

After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a specified period (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect, as it suggests a reduction in the natural aversion of rodents to open, elevated spaces.

Synthesis

A common synthetic route for benzodiazepines involves cyclization reactions. For this compound, this would typically involve the condensation of appropriate precursors to form the core benzodiazepine structure, followed by esterification to introduce the ethyl group.

Conclusion

This compound is a benzodiazepine derivative with a presumed mechanism of action involving the positive allosteric modulation of the GABA-A receptor, leading to anxiolytic and hypnotic effects. However, there is a notable lack of detailed, publicly available scientific data to fully characterize its pharmacological profile. The information presented in this guide is based on the limited available sources and general knowledge of the benzodiazepine class. Further research and publication of data are necessary for a comprehensive understanding of the pharmacology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H14Cl2N2O3 | CID 208941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl loflazepate: a prodrug from the benzodiazepine series designed to dissociate anxiolytic and sedative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

Ethyl dirazepate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl dirazepate, a benzodiazepine derivative. It covers its chemical identity, synthesis, analytical methods, and pharmacological properties, with a focus on its mechanism of action and preclinical evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 23980-14-5, is chemically known as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23980-14-5 | [1][2] |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [1] |

| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |

| Molecular Weight | 377.22 g/mol | |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.4 |

Synthesis of this compound

The synthesis of this compound, like other benzodiazepines, involves a multi-step process. A representative synthetic route is outlined below. The key steps typically include the formation of a benzodiazepine ring system followed by esterification.

Experimental Protocol: Synthesis of a Benzodiazepine Carboxylate

The following protocol is adapted from the synthesis of a structurally similar compound, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate, and can be considered a representative method.

-

Reduction and Cyclization: A solution of 2 grams of ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime in 40 mL of methylene chloride is treated with 2 grams of zinc dust.

-

To this mixture, 4 mL of glacial acetic acid is added dropwise over 5 minutes with continuous stirring.

-

The reaction mixture is stirred at room temperature for an additional hour.

-

The mixture is then filtered, and the filtrate is evaporated to dryness.

-

The resulting residue is refluxed for 2 hours in a mixture of 20 mL of benzene and 2 mL of glacial acetic acid.

-

Work-up and Purification: The reaction mixture is washed with a 10% sodium carbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by crystallization from ethanol to yield the final product.

References

The Discovery and Development of Ethyl Dirazepate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi-Winthrop, characterized by its anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is understood to be the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor. This document provides a technical guide to the available information on the discovery and development of this compound, including its chemical properties, synthesis, and purported pharmacological effects. Due to the limited publicly available data, this paper also highlights the significant gaps in the quantitative pharmacological and pharmacokinetic characterization of this compound.

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety and sleep disorders. Their discovery revolutionized psychiatric and neurological medicine. This compound emerged from the extensive research and development efforts within this chemical class by Sanofi-Winthrop.[1] It is structurally identified as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Despite its development, detailed preclinical and clinical data for this compound are not widely available in the public domain, suggesting its development may not have progressed to late-stage clinical trials or regulatory approval. This guide synthesizes the accessible information to provide a foundational understanding for researchers interested in this compound or related benzodiazepine derivatives.

Chemical Properties and Synthesis

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[1] |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ |

| Molar Mass | 377.22 g/mol |

| CAS Number | 23980-14-5[1] |

Synthesis

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This mechanism is characteristic of the benzodiazepine class.

GABA-A Receptor Modulation

The binding of benzodiazepines to a specific site on the GABA-A receptor, distinct from the GABA binding site, enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this drug class.

References

Ethyl dirazepate as a benzodiazepine derivative

An In-Depth Technical Guide on Ethyl Dirazepate, a Benzodiazepine Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a benzodiazepine derivative for which there is limited publicly available research.[1] This guide provides a comprehensive overview based on existing information and supplements it with data from the broader class of 1,4-benzodiazepines to illustrate key principles, methodologies, and data profiles relevant to this compound.

Introduction

This compound (C₁₈H₁₄Cl₂N₂O₃) is a benzodiazepine derivative developed by Sanofi-Winthrop.[1][2][3] Like other compounds in its class, it is recognized for its potential anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties.[1] Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. They exert their effects by modulating the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

This document serves as a technical guide, consolidating the available chemical information on this compound and detailing the established pharmacological context, experimental protocols, and data frameworks applicable to its study.

Chemical Profile and Synthesis

This compound is characterized by the core benzodiazepine structure: a fusion of a benzene ring and a diazepine ring. Its systematic name and molecular details are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | |

| Molecular Weight | 377.22 g/mol | |

| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | N/A |

| CAS Number | 23980-14-5 |

Synthesis Overview: The synthesis of this compound generally follows established routes for benzodiazepine synthesis. Key steps typically include:

-

Precursor Assembly: The process starts with substituted phenyl compounds and hydrazine derivatives.

-

Cyclization: A crucial step involves the acid- or base-catalyzed cyclization of precursors to form the seven-membered diazepine ring, creating the core benzodiazepine framework.

-

Esterification: The final stage involves attaching the ethyl carboxylate group at the 3-position of the benzodiazepine ring, yielding the final this compound compound.

Pharmacology: Mechanism of Action

This compound's biological activity is attributed to its function as a positive allosteric modulator of the GABA-A receptor. This mechanism is the hallmark of the benzodiazepine class.

GABA-A Receptor Modulation: The GABA-A receptor is a ligand-gated ion channel permeable to chloride ions (Cl⁻). When GABA binds to its site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Benzodiazepines, including this compound, bind to a distinct regulatory site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound. The resulting increase in Cl⁻ conductance leads to potent central nervous system depression, manifesting as anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.

Caption: Mechanism of action of this compound at the GABA-A receptor.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively documented. However, its metabolic pathway can be logically inferred from its chemical structure (an ethyl ester) and by comparison with related long-acting benzodiazepines like Delorazepam.

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Absorption: Like most benzodiazepines, it is expected to be well-absorbed orally.

-

Distribution: Being lipophilic, it would readily cross the blood-brain barrier to act on the central nervous system.

-

Metabolism: The primary metabolic step for this compound is likely the hydrolysis of its ethyl ester group by hepatic enzymes (esterases) to form its corresponding carboxylic acid, "dirazepate." This active metabolite may then undergo further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions before excretion. The active metabolite of delorazepam is lorazepam, suggesting a potential for complex metabolic cascades.

-

Excretion: Metabolites are primarily excreted renally.

Caption: A plausible metabolic pathway for this compound.

Illustrative Pharmacokinetic Data (Delorazepam): Due to the absence of specific data for this compound, the parameters for the structurally similar benzodiazepine, Delorazepam, are provided for context.

| Parameter | Value | Note |

| Bioavailability | ~77-87% (Oral) | High absorption after oral administration. |

| Time to Peak Plasma | 1 - 2 hours | Reaches maximum concentration quickly. |

| Elimination Half-Life | 80 - 115 hours | Very long-acting, leading to accumulation. |

| Primary Metabolism | Hepatic; active metabolite is Lorazepam |

Experimental Protocols and Quantitative Analysis

To characterize a novel benzodiazepine such as this compound, a radioligand receptor binding assay is a fundamental experiment to determine its affinity for the benzodiazepine binding site on the GABA-A receptor.

Protocol: Radioligand Competition Binding Assay This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Flumazenil) from the GABA-A receptor.

1. Materials and Reagents:

-

Receptor Source: Rat cortical membrane preparation containing GABA-A receptors.

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-Specific Binding (NSB) Agent: High concentration of an unlabeled benzodiazepine like Diazepam (e.g., 10 µM) to saturate all specific binding sites.

-

Equipment: Centrifuge, liquid scintillation counter, 96-well plates.

2. Procedure:

-

Preparation: Prepare assay plates on ice. Add buffer, radioligand, and either the test compound, buffer (for total binding), or the NSB agent to designated wells.

-

Incubation: Add the membrane preparation (e.g., 100 µg of protein) to each well to initiate the binding reaction. Incubate the mixture for a specified time (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration or centrifugation (e.g., 1500g for 4 min at 4°C) to separate bound from unbound radioligand.

-

Quantification: Wash the pellet/filter to remove residual unbound ligand. Measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a benzodiazepine radioligand binding assay.

Illustrative Binding Affinity Data: The following table presents binding affinities (Ki) for several common benzodiazepines at the GABA-A receptor benzodiazepine site. These values illustrate the typical potency range for this class of compounds.

| Compound | Ki (nM) at α₁β₂γ₂ | Reference |

| Diazepam | ~1.53 | |

| Flunitrazepam | ~1.0 | |

| Clonazepam | ~0.3 | N/A |

| Lorazepam | ~1.2 | N/A |

Note: Data is compiled from various sources and receptor subtype specifics may vary. The Ki for this compound is not publicly available.

Conclusion

This compound is a classic benzodiazepine derivative with expected anxiolytic and hypnotic properties stemming from its positive allosteric modulation of the GABA-A receptor. While specific preclinical and clinical data are scarce, its behavior can be reliably predicted based on the extensive knowledge of the benzodiazepine class. Its structure as an ethyl ester suggests it likely functions as a prodrug, undergoing hydrolysis to an active carboxylic acid metabolite. Further research, beginning with foundational experiments such as receptor binding assays and pharmacokinetic profiling, would be necessary to fully characterize its therapeutic potential and place it accurately within the clinical landscape of sedative-hypnotic agents.

References

In Vivo Effects of Ethyl Dirazepate: A Review of Available Preclinical Data

Ethyl dirazepate, developed by Sanofi Winthrop, is recognized for its potential as an anxiolytic and hypnotic agent.[1][2] Like other benzodiazepines, its mechanism of action is understood to involve the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition in the central nervous system.[3] However, beyond this general mechanistic understanding, specific preclinical data on its efficacy and safety profile in animal models remains largely unpublished or inaccessible.

In contrast, a significant body of research exists for a structurally related compound, ethyl loflazepate. Studies on ethyl loflazepate have detailed its behavioral effects, metabolism, and pharmacokinetic profile in various animal models, including rats, dogs, and baboons.[4][5] This research on a similar compound may offer some insights into the potential pharmacological profile of this compound, but direct extrapolation of data is not scientifically valid.

Due to the lack of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables and specific experimental protocols for this compound. The following sections provide a general overview of the expected pharmacological action based on its classification as a benzodiazepine.

General Mechanism of Action of Benzodiazepines

Benzodiazepines, as a class of drugs, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of a benzodiazepine to a specific site on the receptor allosterically increases the affinity of GABA for its own binding site. This enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.

Below is a generalized diagram illustrating the signaling pathway of benzodiazepines.

Conclusion

While this compound is identified as a benzodiazepine, a thorough search of scientific databases and literature reveals a significant gap in publicly available in vivo data from animal models. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and precise signaling pathways for this compound cannot be constructed at this time. Researchers and drug development professionals interested in this area may find the extensive literature on the related compound, ethyl loflazepate, to be a useful, albeit indirect, source of information. Further preclinical studies on this compound would be necessary to delineate its specific pharmacological profile.

References

- 1. [Behavioral effects of ethyl loflazepate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of ethyl loflazepate in the rat, the dog, the baboon and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics of the two major metabolites of ethyl loflazepate (CM6912) in dogs and humans. Simulation by a digital computer] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Applications of Ethyl Dirazepate

Disclaimer: Information regarding Ethyl dirazepate is scarce in publicly available scientific literature. There is a notable absence of comprehensive preclinical and clinical trial data for this specific compound. To fulfill the structural and content requirements of this technical guide, the well-characterized benzodiazepine, Diazepam , will be used as a representative proxy. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of Diazepam and are intended to be illustrative of the expected properties and evaluation methods for a compound of this class.

Executive Summary

This compound is a benzodiazepine derivative developed by Sanofi-Winthrop.[1] Like other compounds in this class, it is presumed to exhibit anxiolytic, hypnotic, sedative, muscle-relaxant, and anticonvulsant properties.[2] The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1][2] This guide provides a comprehensive overview of the anticipated therapeutic applications, mechanism of action, and potential experimental evaluation protocols for this compound, based on extensive data available for Diazepam.

Molecular Profile

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2] |

| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |

| Class | Benzodiazepine |

Potential Therapeutic Applications

Based on its classification as a benzodiazepine, this compound is anticipated to be effective in the treatment of a range of neurological and psychiatric conditions.

Anxiety Disorders

Benzodiazepines are widely used for the management of generalized anxiety disorder, panic disorder, and social anxiety disorder. A meta-analysis of 17 double-blind, randomized controlled trials demonstrated that Diazepam is significantly more effective than a placebo in treating neurotic anxiety states.

Insomnia

The hypnotic and sedative effects of benzodiazepines make them suitable for the short-term treatment of insomnia.

Seizure Disorders

Benzodiazepines are used in the management of various seizure disorders, including status epilepticus. Their anticonvulsant properties are attributed to the enhancement of GABAergic inhibition.

Muscle Spasms

The muscle-relaxant properties of benzodiazepines are beneficial in treating muscle spasms associated with various conditions.

Mechanism of Action: GABA-A Receptor Modulation

The therapeutic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.

Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing its affinity for GABA. The increased binding of GABA leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Caption: GABA-A Receptor Signaling Pathway Modulation by Benzodiazepines.

Pharmacokinetics (Based on Diazepam)

The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and understanding its duration of action. The following data for Diazepam illustrates the expected pharmacokinetic properties of a benzodiazepine.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Oral) | >90% | |

| Time to Peak Plasma Concentration | 1 - 1.5 hours | |

| Distribution | ||

| Protein Binding | 98% | |

| Volume of Distribution | 0.8 - 1.0 L/kg | |

| Metabolism | ||

| Primary Metabolites | N-desmethyldiazepam, Temazepam, Oxazepam | |

| Metabolic Enzymes | CYP3A4, CYP2C19 | |

| Excretion | ||

| Elimination Half-life | ~48 hours | |

| Active Metabolite Half-life (N-desmethyldiazepam) | up to 100 hours | |

| Route of Excretion | Primarily Urine |

Preclinical and Clinical Evaluation (Illustrative Examples)

A rigorous evaluation process involving preclinical and clinical studies is necessary to establish the safety and efficacy of any new therapeutic agent.

Preclinical Studies: In Vitro Assays

-

Radioligand Binding Assay: To determine the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.

-

Electrophysiology (Patch-Clamp): To measure the effect of the compound on GABA-evoked chloride currents in cultured neurons or Xenopus oocytes expressing GABA-A receptors.

Preclinical Studies: In Vivo Animal Models

-

Elevated Plus Maze (EPM): A widely used model to assess anxiolytic activity in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

-

Rotarod Test: To evaluate motor coordination and sedative effects. A decrease in the time a rodent can remain on a rotating rod indicates motor impairment.

Clinical Trials

A multi-phase clinical trial program is required to evaluate the safety and efficacy in humans. A double-blind, placebo-controlled design is the gold standard.

-

Phase I: Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

-

Phase II: Evaluate efficacy and further assess safety in a larger group of patients with the target condition (e.g., generalized anxiety disorder).

-

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the drug to commonly used treatments.

Experimental Protocols (Illustrative)

In Vitro: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam (positive control)

-

Clonazepam (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine rat brain membranes, [³H]-Flumazenil, and varying concentrations of this compound or control compounds.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well to separate bound and unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.

Caption: Workflow for a Radioligand Binding Assay.

In Vivo: Elevated Plus Maze for Anxiolytic Activity

Objective: To assess the anxiolytic effects of this compound in mice.

Materials:

-

Elevated plus maze apparatus

-

Adult male mice

-

This compound

-

Vehicle control (e.g., saline with a solubilizing agent)

-

Video tracking software

Procedure:

-

Administer this compound or vehicle control to mice (e.g., via intraperitoneal injection) 30 minutes prior to testing.

-

Place each mouse individually in the center of the elevated plus maze.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session with a video camera.

-

Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.

-

Compare the results between the treated and control groups. An increase in open arm exploration suggests an anxiolytic effect.

Caption: Experimental Workflow for the Elevated Plus Maze Test.

Conclusion

While specific data on this compound is limited, its classification as a benzodiazepine provides a strong foundation for predicting its therapeutic potential and the necessary steps for its evaluation. Based on the extensive research on representative compounds like Diazepam, this compound is expected to be a positive allosteric modulator of the GABA-A receptor with applications in anxiety, insomnia, seizures, and muscle spasms. Further preclinical and clinical studies are required to fully characterize its pharmacological profile, efficacy, and safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ethyl Dirazepate and Related Benzodiazepines

Introduction

Ethyl dirazepate is structurally a benzodiazepine, a class of psychoactive compounds widely used for their therapeutic effects. Accurate quantification of benzodiazepines in biological matrices and pharmaceutical formulations is crucial for clinical monitoring, forensic toxicology, and quality control in drug development. Due to the limited specific literature on "this compound," this document provides comprehensive and detailed analytical methods and protocols that are broadly applicable to the benzodiazepine class. These methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for the quantification of this compound. It is essential to note that any method must be specifically validated for the target analyte to ensure accuracy and reliability.

Section 1: Sample Preparation

Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte of interest.[1] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, required cleanliness of the extract, and available resources.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

SPE is a highly effective technique for cleaning up complex biological samples like plasma, offering high recovery and reproducibility.[2][3]

Objective: To extract benzodiazepines from plasma or serum for chromatographic analysis.

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Plasma/serum sample

-

Internal Standard (e.g., Diazepam-d5)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetate buffer (pH 5.0)

-

Elution solvent (e.g., Ethyl acetate:Ammonium hydroxide (98:2))[4]

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma/serum, add the internal standard. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge and allow it to pass through at a slow, steady rate (1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[5]

-

Elution: Elute the analytes with 3 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

LLE is a classic and cost-effective method for extracting drugs from aqueous matrices like urine.

Objective: To extract benzodiazepines from urine for chromatographic analysis.

Materials:

-

Urine sample

-

Internal Standard (e.g., Diazepam-d5)

-

Phosphate buffer (pH 9.0)

-

Extraction solvent (e.g., Ethyl acetate or a mixture of hexane/ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Hydrolysis (for conjugated metabolites): For some benzodiazepine metabolites, an initial hydrolysis step is required. To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 65°C for 1-2 hours. Allow the sample to cool.

-

Sample Pre-treatment: To the hydrolyzed or non-hydrolyzed urine sample, add the internal standard. Adjust the pH to ~9.0 with a suitable buffer.

-

Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Solvent Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying and Evaporation: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC or a derivatizing agent for GC-MS.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC coupled with a UV detector is a widely used technique for the quantification of benzodiazepines in various samples.

Protocol 3: HPLC-UV Quantification

Objective: To separate and quantify benzodiazepines using a reversed-phase HPLC system with UV detection.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV/DAD detector.

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer and methanol or acetonitrile. For example, 15mM phosphate buffer:methanol (50:50 v/v).

-

Flow Rate: 1.0 - 1.4 mL/min.

-

Column Temperature: 40 - 50 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 or 245 nm, as many benzodiazepines have significant absorbance in this region.

Procedure:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Standards: Prepare a series of calibration standards of this compound (or a suitable benzodiazepine standard) in the mobile phase, ranging from the expected lower to upper concentration limits.

-

Analysis: Inject the reconstituted sample extracts and the calibration standards into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of benzodiazepines, often requiring derivatization to improve their volatility and thermal stability.

Protocol 4: GC-MS Quantification

Objective: To separate and quantify benzodiazepines using a GC-MS system.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Column: A capillary column such as a Zebron ZB-5MSi (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 260 °C.

-

Oven Temperature Program: Start at 150°C (hold for 1 min), ramp to 285°C at 10°C/min (hold for 5 min).

-

MS Ion Source Temperature: 250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Procedure:

-

Derivatization: Many benzodiazepines require derivatization prior to GC analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives.

-

To the dried sample extract, add 25 µL of MTBSTFA.

-

Cap the vial and heat at 70°C for 20-30 minutes.

-

Cool the sample before injection.

-

-

System Preparation: Condition the GC column and ensure the MS is tuned.

-

Calibration Standards: Prepare and derivatize a series of calibration standards in a similar manner to the samples.

-

Analysis: Inject the derivatized samples and standards into the GC-MS system.

-

Quantification: Identify the analyte by its retention time and characteristic mass fragments. Quantify using a calibration curve based on the peak area of a specific ion.

Section 4: Data Presentation and Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. Typical validation parameters for benzodiazepine quantification methods are summarized below. The values presented are representative and should be established specifically for this compound.

Table 1: Typical Validation Parameters for Benzodiazepine Quantification Methods

| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |

| Linearity (r²) | > 0.995 | > 0.995 | r² > 0.99 |

| Range | 10 - 1000 ng/mL | 5 - 500 ng/mL | Dependent on application |

| Limit of Detection (LOD) | ~2-10 ng/mL | ~1-5 ng/mL | S/N ratio > 3 |

| Limit of Quantification (LOQ) | ~5-25 ng/mL | ~2-10 ng/mL | S/N ratio > 10 |

| Accuracy (% Recovery) | 88 - 113% | 90 - 110% | 85 - 115% |

| Precision (% RSD) | < 12% | < 15% | < 15% |

Table 2: Representative Quantitative Data for Benzodiazepine Analysis

| Analytical Method | Matrix | Analyte | Concentration Range | % Recovery | % RSD (Precision) |

| HPLC-UV | Soft Drinks | Diazepam | 0.5 - 10 µg/mL | 93.7 - 108.7% | 0.45 - 7.69% |

| HPLC-UV | Human Urine | Alprazolam | 0.2 - 15 ng/µL | 88 - 113% | 0.5 - 12% |

| GC-MS | Blood/Urine | Diazepam | Calib. Curve | N/A | N/A |

| HPLC-DAD | Serum | Bromazepam | 0.12 - 0.18 mg/mL | 91.5 - 99.0% | < 2% |

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Ethyl Dirazepate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be specific, accurate, and precise, ensuring reliable results for research and quality control purposes.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC method, demonstrating its suitability for the quantitative analysis of this compound.

Table 1: Chromatographic Parameters and System Suitability

| Parameter | Value |

| Retention Time (t R ) | ~ 6.8 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

Experimental Protocols

1. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Ammonia Solution (35%, w/w)

-

Water (HPLC Grade)

-

0.45 µm Membrane Filters

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Methanol:0.05 M Ammonium Acetate (25:45:30, v/v/v), with the pH adjusted to 9.0 with ammonia solution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Run Time: 15 minutes.

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Drug Substance: Accurately weigh and dissolve an appropriate amount of the this compound drug substance in methanol to achieve a nominal concentration of 1000 µg/mL. Further dilute with the mobile phase to a final concentration within the linear range (e.g., 50 µg/mL).

-

Pharmaceutical Formulation (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to a single dose of this compound into a suitable volumetric flask.

-

Add a sufficient volume of methanol (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with methanol and mix well.

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter.[1]

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

-

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak areas corresponding to this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vivo Administration of Ethyl Dirazepate in Rodents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published literature providing specific in vivo administration protocols and quantitative data for Ethyl Dirazepate in rodents is scarce. The following protocols and data are based on general principles of benzodiazepine administration in rodents and may utilize data from the closely related compound, Ethyl Loflazepate, for illustrative purposes. Researchers should conduct dose-ranging studies to determine the optimal dosage and administration parameters for their specific experimental models.

Introduction

This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2][3][4] Like other benzodiazepines, its primary mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3] These application notes provide a general framework for the in vivo administration of this compound to rodents for preclinical research.

Mechanism of Action: GABA-A Receptor Modulation

This compound, as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This enhanced inhibitory signaling underlies the anxiolytic, sedative, and other central nervous system effects of benzodiazepines.

Experimental Protocols

Preparation of Dosing Solutions

The choice of vehicle is critical for ensuring the solubility and stability of this compound. Due to its lipophilic nature, a common vehicle for benzodiazepines is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Polyethylene Glycol (PEG) or Tween 80, diluted in saline or water.

Example Vehicle Formulation:

-

5% DMSO

-

40% PEG 300

-

55% Saline

Protocol:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG 300 and vortex until the solution is clear.

-

Add saline to the final volume and vortex thoroughly.

-

Prepare fresh on the day of the experiment.

In Vivo Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental question.

3.2.1. Oral Gavage (PO)

This route mimics clinical administration in humans.

Materials:

-

Animal gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

Protocol:

-

Gently restrain the rodent.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the drug solution slowly.

-

Carefully remove the needle.

3.2.2. Intraperitoneal Injection (IP)

This route allows for rapid absorption into the systemic circulation.

Materials:

-

Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

Protocol:

-

Restrain the rodent in dorsal recumbency, tilting the head slightly downwards.

-

Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

-

Inject the solution.

-

Withdraw the needle and return the animal to its cage.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ethyl Loflazepate in Rodents (Illustrative)

| Parameter | Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| Ethyl Loflazepate | Rat | 10 | PO | 1.0 | 250 | 12 |

| Mouse | 5 | IP | 0.5 | 400 | 8 | |

| Metabolite (Descarboxyloflazepate) | Rat | 10 | PO | 4.0 | 150 | 24 |

This data is illustrative and based on typical benzodiazepine profiles. Actual values may vary.

Table 2: Behavioral Effects of Ethyl Loflazepate in Rodent Models of Anxiety (Illustrative)

| Behavioral Test | Species | Dose (mg/kg, IP) | Outcome Measure | Result |

| Elevated Plus Maze | Mouse | 1.0 | % Time in Open Arms | Increased |

| 1.0 | Number of Open Arm Entries | Increased | ||

| Light-Dark Box | Rat | 0.5 | Time in Light Compartment | Increased |

| 0.5 | Transitions between Compartments | Increased | ||

| Open Field Test | Rat | 2.0 | Locomotor Activity | Decreased |

This data is illustrative and based on the known anxiolytic effects of benzodiazepines.

Safety and Ethical Considerations

-

All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

-

Monitor animals for signs of excessive sedation, ataxia, or respiratory depression, especially during dose-ranging studies.

-

The use of appropriate restraining techniques is crucial to minimize stress and potential injury to the animals.

-

Ensure proper needle size and injection volume to prevent tissue damage.

References

Application Notes and Protocols: GABA Receptor Binding Assay for Ethyl Dirazepate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications targeting the central nervous system. Benzodiazepines exert their effects by modulating the function of γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] Understanding the binding affinity of novel compounds like this compound to the GABAa receptor is a critical step in drug discovery and development, providing insights into potency and potential therapeutic efficacy.

GABAa Receptor Signaling Pathway

Benzodiazepines, such as this compound, are positive allosteric modulators of the GABAa receptor.[1] They bind to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine site, located at the interface of the α and γ subunits.[1] This binding event does not directly open the chloride ion channel but rather enhances the effect of GABA. When GABA binds to its site on the receptor, it triggers the opening of the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. The binding of a benzodiazepine increases the frequency of the chloride channel opening when GABA is bound, thereby potentiating the inhibitory signal.

Caption: GABAa Receptor Signaling Pathway modulated by a Benzodiazepine.

Quantitative Data Presentation

While specific binding data for this compound is not available, the following table presents the binding affinities (Ki) of several common benzodiazepines for the GABAa receptor. This provides a reference for the expected range of potencies for this class of compounds. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |

| Diazepam | [3H]-Flumazenil | Rat Cortical Membranes | 1.53 | |

| Flunitrazepam | [3H]-Flunitrazepam | Recombinant α1β3γ2 receptors | ~6.0 | |

| Alprazolam | [3H]-Flunitrazepam | Recombinant α1β3γ2 receptors | Data not specified | |

| Clonazepam | [3H]-Flunitrazepam | Rat Brain Membranes | Data not specified |

Note: The binding affinity of benzodiazepines can vary depending on the specific GABAa receptor subunit composition.

Experimental Protocol: Competitive GABAa Receptor Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the GABAa receptor benzodiazepine site.

Materials and Reagents

-

Test Compound: this compound

-

Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine site antagonist)

-

Receptor Source: Rat cortical membranes or cells stably expressing recombinant human GABAa receptors (e.g., α1β2γ2).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

-

Non-specific Binding Control: Diazepam (or another high-affinity benzodiazepine) at a high concentration (e.g., 10 µM).

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

-

Protein assay kit (e.g., Bradford or BCA)

Experimental Workflow

References

- 1. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]